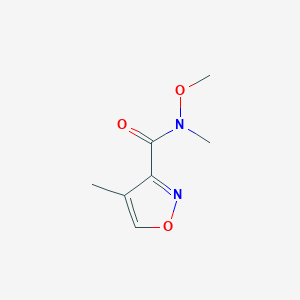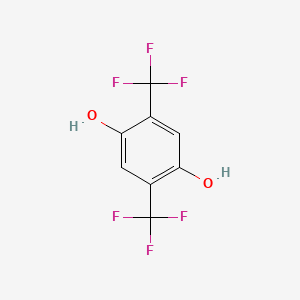
2,5-Bis(trifluoromethyl)benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(trifluoromethyl)benzene-1,4-diol is an organic compound characterized by the presence of two trifluoromethyl groups and two hydroxyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 1,4-dibromo-2,5-bis(trifluoromethyl)benzene using a palladium-catalyzed coupling reaction . The hydroxylation step can be achieved through various methods, including the use of strong oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation and hydroxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Bis(trifluoromethyl)benzene-1,4-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones with trifluoromethyl substituents.
Reduction: Dihydroxy derivatives with reduced trifluoromethyl groups.
Substitution: Substituted benzene derivatives with various functional groups replacing the trifluoromethyl groups.
Aplicaciones Científicas De Investigación
2,5-Bis(trifluoromethyl)benzene-1,4-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(trifluoromethyl)benzene-1,4-diol involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1,4-Bis(trifluoromethyl)benzene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
2,5-Dihydroxybenzene: Lacks trifluoromethyl groups, resulting in different chemical properties and applications.
4-Methylcatechol: Contains methyl and hydroxyl groups but lacks trifluoromethyl groups, leading to different reactivity and applications.
Uniqueness: 2,5-Bis(trifluoromethyl)benzene-1,4-diol is unique due to the presence of both trifluoromethyl and hydroxyl groups, which confer distinct chemical properties. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, while the hydroxyl groups provide sites for hydrogen bonding and further chemical modification. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
203579-41-3 |
|---|---|
Fórmula molecular |
C8H4F6O2 |
Peso molecular |
246.11 g/mol |
Nombre IUPAC |
2,5-bis(trifluoromethyl)benzene-1,4-diol |
InChI |
InChI=1S/C8H4F6O2/c9-7(10,11)3-1-5(15)4(2-6(3)16)8(12,13)14/h1-2,15-16H |
Clave InChI |
VJCAQPWYUVNXII-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1O)C(F)(F)F)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




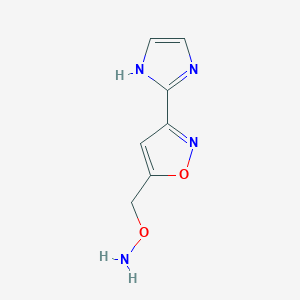
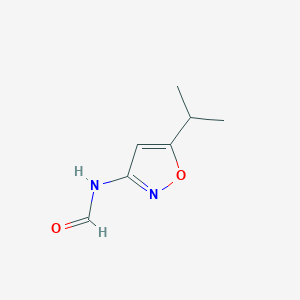
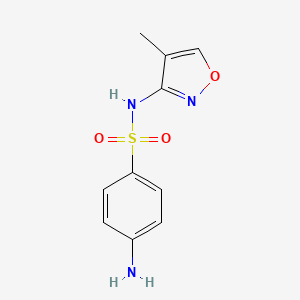
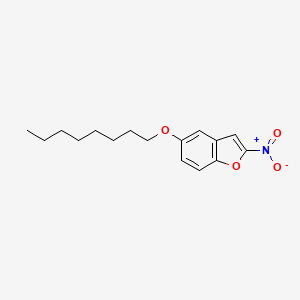
![2-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12885084.png)

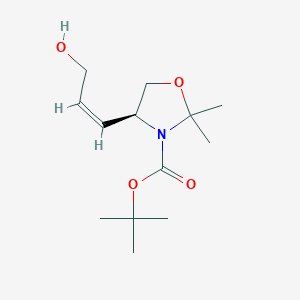
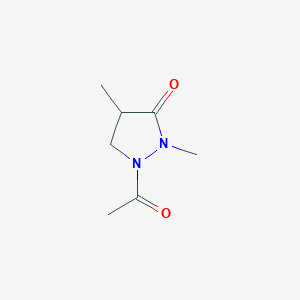

![4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885119.png)
